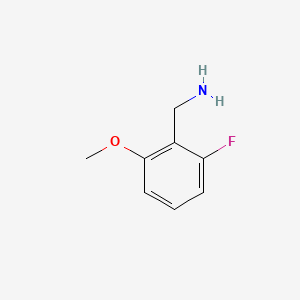![molecular formula C13H19NO4 B589482 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide CAS No. 1329610-11-8](/img/structure/B589482.png)
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide is a deuterated derivative of N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a valuable component in various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide typically involves the deuteration of N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide. This process can be achieved through the use of deuterated reagents and solvents under controlled conditions. The reaction often requires a catalyst to facilitate the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to ensure the efficient and consistent incorporation of deuterium. The process must adhere to stringent quality control measures to maintain the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to investigate the biological fate of similar compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of deuterated drugs and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, making the compound effective in various therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide: The non-deuterated version of the compound.
3,4,5-Trimethoxyphenethylamine: A related compound with similar pharmacophore properties.
Trimethoprim: A drug containing the trimethoxyphenyl group, used as an antibiotic.
Uniqueness
2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide is unique due to its deuterium content, which can enhance the stability and metabolic properties of the compound. This makes it particularly valuable in research and therapeutic applications where isotopic labeling is beneficial .
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFNOQKGANWHD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)





![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)


